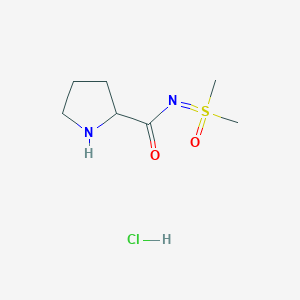
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methoxy group at the 2-position and a pyrazolyl group at the 6-position. This compound belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-methoxy-3,5-dichloropyrazine with 4-hydrazinylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(1H-pyrazol-4-yl)pyrazine or 2-formyl-6-(1H-pyrazol-4-yl)pyrazine.
Reduction: Formation of 2-methoxy-6-(1H-dihydropyrazol-4-yl)pyrazine.
Substitution: Formation of 2-substituted-6-(1H-pyrazol-4-yl)pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-3-(1H-pyrazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-imidazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-triazol-4-yl)pyrazine
Uniqueness
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
BOXFTVXCZFHSIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CN=C1)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)









![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)

![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)

